Coagulin O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coagulin O is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Coagulin O involves the extraction of hemolymph from horseshoe crabs, followed by the isolation of coagulogen. The coagulogen is then activated through a series of proteolytic reactions. The process typically involves the following steps:

Extraction: Hemolymph is collected from horseshoe crabs.

Isolation: Coagulogen is isolated from the hemolymph using centrifugation and filtration techniques.

Activation: Coagulogen is activated by a serine proteinase cascade, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound is primarily focused on the extraction and purification of coagulogen from horseshoe crabs. The process involves large-scale collection of hemolymph, followed by purification and activation steps. Advances in biotechnology have also explored the possibility of producing this compound using recombinant DNA technology, where the gene encoding coagulogen is inserted into bacterial or yeast cells for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Coagulin O undergoes several types of reactions, including:

Proteolytic Cleavage: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: This compound molecules undergo cross-linking to form a gel-like structure that immobilizes pathogens.

Common Reagents and Conditions

The activation of coagulogen to this compound typically involves the use of serine proteinases. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient cleavage and activation .

Major Products Formed

The primary product formed from the activation of coagulogen is this compound. This active form then undergoes cross-linking to form a gel-like structure that traps and immobilizes pathogens .

Aplicaciones Científicas De Investigación

Coagulin O has several scientific research applications, including:

Endotoxin Detection: This compound is used in the Limulus amebocyte lysate test to detect bacterial endotoxins in pharmaceuticals and medical devices.

Immune Response Studies: This compound is studied for its role in the immune response of invertebrates, providing insights into the evolution of immune systems.

Biotechnology: Research is ongoing to explore the use of this compound in biotechnology, including its potential use in developing new antimicrobial agents.

Mecanismo De Acción

Coagulin O exerts its effects through a series of molecular interactions:

Activation: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: this compound molecules cross-link to form a gel-like structure.

Pathogen Immobilization: The gel-like structure traps and immobilizes bacterial and fungal invaders, preventing their spread.

Comparación Con Compuestos Similares

Coagulin O is unique in its ability to form a gel-like structure that immobilizes pathogens. Similar compounds include:

Pediocin: A bacteriocin produced by Pediococcus acidilactici, which has antimicrobial properties.

Transglutaminase: An enzyme that cross-links proteins, similar to the cross-linking observed in this compound.

This compound stands out due to its specific role in the immune response of invertebrates and its application in endotoxin detection .

Propiedades

Número CAS |

220381-52-2 |

|---|---|

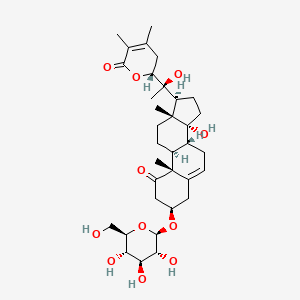

Fórmula molecular |

C34H50O11 |

Peso molecular |

634.8 g/mol |

Nombre IUPAC |

(2R)-2-[(1R)-1-hydroxy-1-[(3R,8R,9S,10R,13R,14R,17S)-14-hydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,7,8,9,11,12,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H50O11/c1-16-12-25(45-29(40)17(16)2)33(5,41)23-9-11-34(42)21-7-6-18-13-19(43-30-28(39)27(38)26(37)22(15-35)44-30)14-24(36)32(18,4)20(21)8-10-31(23,34)3/h6,19-23,25-28,30,35,37-39,41-42H,7-15H2,1-5H3/t19-,20+,21-,22-,23+,25-,26-,27+,28-,30-,31-,32+,33-,34-/m1/s1 |

Clave InChI |

ZGFSMKCODQJWHY-DKZVLZAESA-N |

SMILES isomérico |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)C |

SMILES canónico |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)